1,4-Bis(chloromethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Poly(p-phenylene vinylene) (PPV)

BCMB is a crucial building block for synthesizing PPV, a type of conductive polymer with interesting optical properties. By reacting BCMB with various precursors, researchers can create PPV derivatives with tailored characteristics for applications in light-emitting diodes (LEDs) and solar cells [].

Synthesis of Crosslinking Agents

The presence of reactive chloromethyl groups makes BCMB valuable for creating crosslinking agents. These agents can be used to link and strengthen polymer chains, leading to the development of new materials with enhanced properties like thermal stability and mechanical strength [].

Functionalization of Materials

BCMB can be used to introduce functional groups onto different materials, modifying their surface properties. This functionalization can be used to improve adhesion, create specific binding sites for other molecules, or tailor the material's electrical conductivity [].

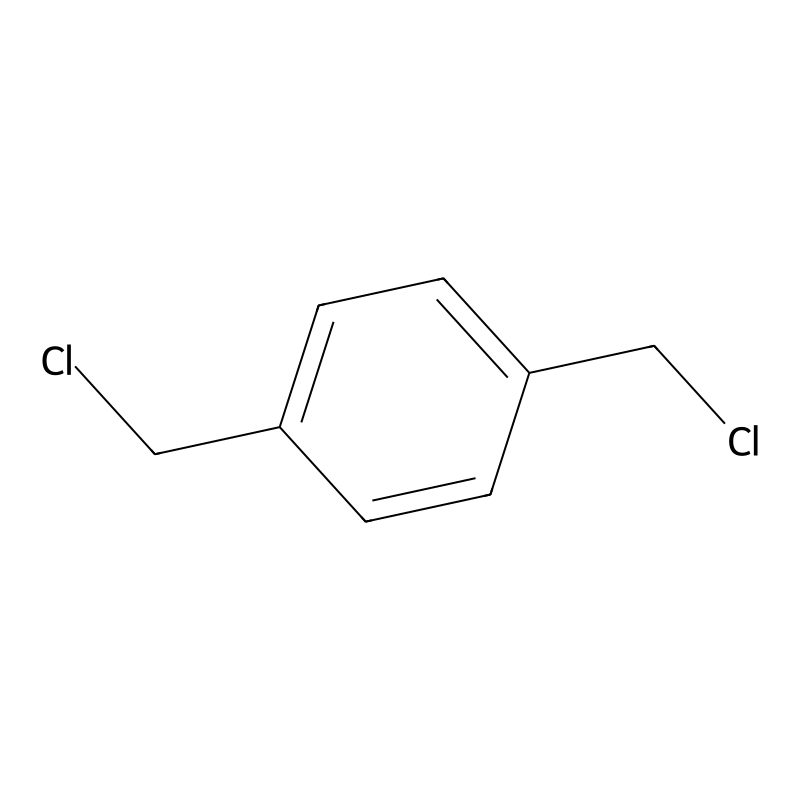

1,4-Bis(chloromethyl)benzene, also known as p-xylylene dichloride, is an organic compound with the molecular formula C8H8Cl2 and a molecular weight of 175.06 g/mol. This compound appears as a white to light yellow crystalline solid and is primarily used as an intermediate in organic synthesis. Its structure features a benzene ring with two chloromethyl groups attached at the para positions, which imparts unique chemical properties that facilitate various synthetic applications .

- Substitution Reactions: The chloromethyl groups can be replaced by nucleophiles such as amines, alcohols, or thiols, allowing for the synthesis of various derivatives.

- Oxidation Reactions: This compound can be oxidized to produce terephthalic acid or other related compounds.

- Polymerization Reactions: It can undergo polymerization to form hypercrosslinked polymers, which are useful in various industrial applications .

1,4-Bis(chloromethyl)benzene can be synthesized through several methods:

- Chloromethylation of p-Xylene: One common approach involves reacting p-xylene with formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst. This method allows for high conversion rates and product purity.

- Chlorination with Chlorine Gas: Another method employs chlorine gas under ultraviolet light or with a radical initiator. This solvent-free process also achieves high purity and conversion rates .

In industrial applications, controlled chlorination of p-xylene is typically used to ensure high yield and purity of the product .

1,4-Bis(chloromethyl)benzene serves multiple purposes in various fields:

- Intermediate in Organic Synthesis: It is extensively used in the synthesis of pharmaceuticals and agrochemicals.

- Polymer Production: The compound is utilized in producing hypercrosslinked polymers and other advanced materials.

- Chemical Research: It acts as a reagent in studying reaction mechanisms involving chloromethylation processes .

Several compounds share structural similarities with 1,4-bis(chloromethyl)benzene:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Bis(chloromethyl)benzene | Ortho-substituted | Different reactivity due to steric hindrance |

| 1,3-Bis(chloromethyl)benzene | Meta-substituted | Less symmetrical than 1,4-bis(chloromethyl)benzene |

| 1-Bromo-4-chloromethylbenzene | Halogenated derivative | Contains bromine instead of a second chloromethyl group |

Uniqueness

1,4-Bis(chloromethyl)benzene is unique due to its symmetrical structure that allows for predictable reactivity patterns during

Physical Description

XLogP3

Boiling Point

250-255 °C

Density

1.202

Melting Point

100.0 °C

34-37 °C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (13.21%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (84.91%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (13.21%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (96.23%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (98.11%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

28347-13-9

Wikipedia

General Manufacturing Information

Catalyst for crosslinking of phenolic resins